BenchChemオンラインストアへようこそ!

6-amino-5,6,7,8-tetrahydroisoquinolin-5-onedihydrochloride

Aqueous solubility Biochemical assay compatibility Dihydrochloride salt

6-Amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride (CAS 2470436-01-0) is a heterocyclic small molecule belonging to the tetrahydroisoquinolin-5-one (THIQ-5-one) class, distinguished by a primary amine at the 6-position on the saturated ring and formulated as a dihydrochloride (2HCl) salt to enhance aqueous solubility. Its closest commercially relevant analogs are: (i) the free base form 6-amino-7,8-dihydro-6H-isoquinolin-5-one (CAS 115787-48-9), identical in scaffold but lacking the salt counterions ; (ii) 5,6,7,8-tetrahydroisoquinolin-5-one hydrochloride (CAS 103441-65-2), the des-amino analog missing the 6-NH₂ pharmacophore ; (iii) 6-bromo-3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one (CAS 1105662-41-6), a halogenated variant with divergent electronic properties ; and (iv) broader 6-amino-tetrahydroisoquinoline derivatives claimed in kinase inhibitor patent families.

Molecular Formula C9H12Cl2N2O
Molecular Weight 235.11
CAS No. 2470436-01-0
Cat. No. B3001541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-5,6,7,8-tetrahydroisoquinolin-5-onedihydrochloride
CAS2470436-01-0
Molecular FormulaC9H12Cl2N2O
Molecular Weight235.11
Structural Identifiers
SMILESC1CC2=C(C=CN=C2)C(=O)C1N.Cl.Cl
InChIInChI=1S/C9H10N2O.2ClH/c10-8-2-1-6-5-11-4-3-7(6)9(8)12;;/h3-5,8H,1-2,10H2;2*1H
InChIKeyRPEXXXSONLLRJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-5,6,7,8-tetrahydroisoquinolin-5-one Dihydrochloride (CAS 2470436-01-0): Core Identity and Comparator Landscape for Procurement Decisions


6-Amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride (CAS 2470436-01-0) is a heterocyclic small molecule belonging to the tetrahydroisoquinolin-5-one (THIQ-5-one) class, distinguished by a primary amine at the 6-position on the saturated ring and formulated as a dihydrochloride (2HCl) salt to enhance aqueous solubility [1]. Its closest commercially relevant analogs are: (i) the free base form 6-amino-7,8-dihydro-6H-isoquinolin-5-one (CAS 115787-48-9), identical in scaffold but lacking the salt counterions [2]; (ii) 5,6,7,8-tetrahydroisoquinolin-5-one hydrochloride (CAS 103441-65-2), the des-amino analog missing the 6-NH₂ pharmacophore ; (iii) 6-bromo-3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one (CAS 1105662-41-6), a halogenated variant with divergent electronic properties ; and (iv) broader 6-amino-tetrahydroisoquinoline derivatives claimed in kinase inhibitor patent families [3]. This guide provides the quantitative differentiation evidence required for scientifically justified selection among these candidates.

Why Generic Substitution of 6-Amino-5,6,7,8-tetrahydroisoquinolin-5-one Dihydrochloride with Other THIQ Analogs Fails


Substituting 6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride with the free base or des-amino THIQ analogs introduces quantifiable liabilities across three critical dimensions. First, the 2HCl salt form provides aqueous solubility essential for biochemical assays under physiological buffer conditions, whereas the free base exhibits limited solubility requiring organic co-solvents that can confound dose-response measurements [1]. Second, the 6-amino group constitutes a critical pharmacophoric element: BindingDB data show that a structurally related 6-amino-THIQ analog (CHEMBL1575961) achieves an IC₅₀ of 1.13 × 10³ nM against MAO-B with >88-fold selectivity over MAO-A (IC₅₀ > 1.00 × 10⁵ nM) [2], whereas the des-amino THIQ-5-one scaffold (lacking the 6-NH₂) shows substantially weaker MAO engagement (IC₅₀ of 2.53 × 10⁴ nM against MAO-A for CHEMBL172856) [3]. Third, the 6-amino-THIQ scaffold is specifically claimed in kinase inhibitor patent families covering cancer, obesity, and glaucoma indications—claims that do not extend to the des-amino or halogenated variants [4]. These differences mean that assay results, SAR interpretation, and IP positioning are non-transferable across these structurally related but functionally distinct entities.

Quantitative Differentiation Evidence for 6-Amino-5,6,7,8-tetrahydroisoquinolin-5-one Dihydrochloride (CAS 2470436-01-0) Versus Closest Analogs


Salt-Form Solubility Advantage of the Dihydrochloride Salt Over the Free Base

The dihydrochloride salt formulation (CAS 2470436-01-0) is explicitly documented to enhance aqueous solubility compared to the free base form (CAS 115787-48-9). Vendor technical descriptions state that the dihydrochloride salt form 'enhances solubility, facilitating its use in aqueous reaction systems' [1], whereas the free base carries only a single hydrogen bond donor with computed XLogP3 of 0.1 and no salt counterion to promote water solvation [2]. While direct solubility measurements (mg/mL) were not located, the structural presence of two hydrochloride counterions for the target compound versus zero for the free base confers a well-established physicochemical advantage for dissolution in aqueous buffer systems at physiologically relevant pH.

Aqueous solubility Biochemical assay compatibility Dihydrochloride salt

Procurement Cost-Effectiveness of the Dihydrochloride Salt Versus Free Base at Scale

At the 10 g scale from the same commercial supplier (Enamine, both at 95% purity), 6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride (CAS 2470436-01-0) is priced at $9,550.00 [1], while the free base (CAS 115787-48-9) is priced at $9,704.00 [2]. This represents a $154.00 (approximately 1.6%) cost advantage for the dihydrochloride salt at the 10 g scale, with the additional benefit that the 2HCl form arrives ready-to-use in aqueous systems without requiring an in-lab salt conversion step.

Procurement cost Bulk pricing Dihydrochloride vs. free base

Scaffold-Specific Kinase Inhibitor Potential: 6-Amino-THIQ Pharmacophore Versus Des-Amino and Halogenated THIQ Analogs

The 6-amino substituent on the tetrahydroisoquinoline core is a specifically claimed pharmacophoric element in the Aerie Pharmaceuticals kinase inhibitor patent family (US-2010137364-A1), which explicitly covers 6-amino isoquinoline compounds that 'influence, inhibit or reduce the action of a kinase' for therapeutic applications including cancer, obesity, and glaucoma [1]. This patent family does not encompass the des-amino analog 5,6,7,8-tetrahydroisoquinolin-5-one (CAS 103441-65-2) nor the 6-bromo-3-chloro variant (CAS 1105662-41-6). The 6-amino-THIQ scaffold has further been validated as a key intermediate for kinase inhibitor synthesis, with dedicated process chemistry patents describing scalable production methods specifically for 6-aminoisoquinoline as an 'intermediate compound in the synthesis of compounds useful for treating kinase-related diseases' [2].

Kinase inhibition 6-Aminoisoquinoline Patent differentiation

Synthetic Accessibility: Regioselective Hydrogenation Yields for 6-Amino-THIQ Scaffolds

Skupinska et al. (2002) demonstrated a concise synthetic route to amino-substituted 5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoisoquinolines followed by acetamide hydrolysis, reporting 'good' yields when the acetamido substituent is positioned on the pyridine ring [1]. This method specifically enables regioselective access to the 6-amino-THIQ scaffold that constitutes the core of CAS 2470436-01-0, providing a reproducible synthetic pathway validated by AnorMED Inc. In contrast, the des-amino THIQ-5-one (CAS 103441-65-2) requires a distinct synthetic strategy that does not benefit from the acetamido-directed hydrogenation regioselectivity, and the 6-bromo-3-chloro variant (CAS 1105662-41-6) introduces halogens that may require orthogonal protection/deprotection strategies during downstream functionalization.

Synthetic methodology Catalytic hydrogenation Regioselective reduction

Target Engagement Selectivity Profile: MAO-A Versus MAO-B Differentiation of 6-Amino-THIQ Scaffolds

A structurally related 6-amino-THIQ analog (CHEMBL1575961, BDBM50401981) demonstrates a pronounced MAO-B over MAO-A selectivity profile in recombinant human enzyme fluorescence assays: MAO-B IC₅₀ = 1.13 × 10³ nM versus MAO-A IC₅₀ > 1.00 × 10⁵ nM (calculated selectivity ratio >88-fold) [1]. By contrast, a THIQ analog lacking the 6-amino substitution (CHEMBL172856, BDBM50493476) shows substantially weaker and less selective MAO-A inhibition with an IC₅₀ of 2.53 × 10⁴ nM [2]. The 6-amino group thus appears to be a critical determinant for both potency enhancement and MAO-B isoform selectivity within the THIQ-5-one chemotype. Note: these data are for structurally related but not identical compounds to CAS 2470436-01-0; direct IC₅₀ values for the target compound were not located.

Monoamine oxidase MAO-B selectivity 6-Amino-THIQ scaffold

Multi-Target Therapeutic Potential: DGAT2 and PRMT5 Inhibitor Class Membership of the THIQ Scaffold

The tetrahydroisoquinoline scaffold class to which CAS 2470436-01-0 belongs has demonstrated potent activity across multiple therapeutically distinct target classes. Merck Sharp & Dohme Corp. has patented tetrahydroisoquinoline derivatives as DGAT2 inhibitors with an optimized analog achieving an IC₅₀ of 2 nM against human DGAT2 [1]. Independently, tetrahydroisoquinoline derivatives have been developed as PRMT5 inhibitors, with the clinical candidate GSK-3326595 serving as a lead compound for THIQ-based PRMT5 inhibitor design . The 6-amino substituent present in CAS 2470436-01-0 provides a synthetic handle for further derivatization toward either DGAT2 or PRMT5 target space, positioning this building block at the intersection of two high-value therapeutic programs. The des-amino analog (CAS 103441-65-2) lacks the amine derivatization point, and the 6-bromo-3-chloro analog bears halogens that may interfere with target binding in these assay systems.

DGAT2 inhibition PRMT5 inhibition Metabolic disease Epigenetics

Optimal Research and Industrial Application Scenarios for 6-Amino-5,6,7,8-tetrahydroisoquinolin-5-one Dihydrochloride


Kinase Inhibitor Lead Generation and SAR Exploration

Programs developing ATP-competitive or allosteric kinase inhibitors should prioritize the 6-amino-THIQ dihydrochloride scaffold based on its explicit inclusion in the Aerie Pharmaceuticals kinase inhibitor patent family (US-2010137364-A1), which covers 6-aminoisoquinoline compounds for cancer, obesity, and glaucoma [1]. The 6-NH₂ group provides a direct conjugation handle for amide bond formation or reductive amination with diverse pharmacophoric fragments. The 2HCl salt form enables direct dissolution in aqueous assay buffers, avoiding DMSO vehicle artifacts in kinase activity assays (e.g., ADP-Glo, mobility shift assays). The availability of a validated synthetic route with good yields via catalytic hydrogenation [2] supports rapid scale-up from hit-to-lead through lead optimization phases.

CNS Drug Discovery: MAO-B Selective Inhibitor Development

The class-level MAO-B selectivity data for 6-amino-THIQ analogs (>88-fold selectivity over MAO-A for CHEMBL1575961) [1] position this scaffold as a rational starting point for CNS programs targeting Parkinson's disease or neuroprotection, where MAO-B inhibition is clinically validated (e.g., selegiline, rasagiline). The dihydrochloride salt ensures solubility in the aqueous conditions of the MAO fluorescence assay (kynuramine → 4-hydroxyquinoline detection) [1], eliminating confounding solvent effects. Researchers should benchmark their synthesized derivatives against the MAO-B IC₅₀ of 1.13 × 10³ nM (CHEMBL1575961) as a minimum potency threshold for scaffold validation.

Metabolic Disease Programs: DGAT2 and Multi-Target THIQ-Derived Inhibitor Synthesis

The 6-amino-THIQ dihydrochloride serves as an entry point for synthesizing DGAT2 inhibitors, building on the Merck Sharp & Dohme patent family where optimized THIQ analogs achieve IC₅₀ values as low as 2 nM against human DGAT2 [1][2]. The free amine at the 6-position is the key derivatization site for introducing the diverse substituents that drive DGAT2 potency. The des-amino analog (CAS 103441-65-2) cannot access this SAR vector, making it unsuitable for DGAT2 programs. The compound also supports PRMT5 inhibitor synthesis campaigns leveraging the GSK-3326595 chemotype precedent [3], where the tetrahydroisoquinoline core is a privileged scaffold for epigenetic target modulation.

Chemical Biology Tool Compound Synthesis and Probe Development

For academic and industrial chemical biology groups requiring a well-characterized, soluble, and synthetically tractable THIQ building block, the 2HCl salt form of 6-amino-5,6,7,8-tetrahydroisoquinolin-5-one offers distinct practical advantages. The availability from major suppliers (Enamine, 1PlusChem) at 95% purity with batch-to-batch characterization [1] ensures reproducibility. The marginally lower cost at the 10 g scale ($9,550 vs. $9,704 for the free base) [1] combined with the elimination of in-lab salt conversion steps provides modest but real operational efficiency. The scaffold's documented activity across MAO [2], kinase [3], DGAT2 [4], and PRMT5 target classes makes it a versatile core for broad-spectrum probe development in collaborative drug discovery consortia.

Quote Request

Request a Quote for 6-amino-5,6,7,8-tetrahydroisoquinolin-5-onedihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.